molecular formula C15H9BrO5 B1192157 AM12

AM12

Cat. No.: B1192157
M. Wt: 349.13 g/mol
InChI Key: OVIAJBSVWWYJSD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AM12 involves several steps, starting from the precursor galangin. The synthetic route typically includes bromination and subsequent reactions to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis provides a basis for potential upscaling.

Chemical Reactions Analysis

AM12 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

AM12 is unique in its specific inhibition of TRPC5 channels. Similar compounds include:

These compounds share similarities in their ability to modulate TRPC channels but differ in their potency, selectivity, and specific applications.

Properties

Molecular Formula

C15H9BrO5

Molecular Weight

349.13 g/mol

IUPAC Name

2-(2-bromophenyl)-3,5,7-trihydroxychromen-4-one

InChI

InChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H

InChI Key

OVIAJBSVWWYJSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-12, AM12, AM 12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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